molecular formula C16H14Cl2N4O B11530722 N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B11530722
M. Wt: 349.2 g/mol
InChI Key: IIOQPOIDDJEGIR-UHFFFAOYSA-N
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Description

N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-hydroxybenzylamine to form the intermediate compound. This intermediate is then reacted with 4H-1,2,4-triazole-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a similar structure.

    Trazodone: An antidepressant that contains a triazole moiety.

Uniqueness

N-{2-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern and the presence of the dichlorobenzyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

N-[[2-[(2,6-dichlorophenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4O/c17-14-5-3-6-15(18)13(14)9-23-16-7-2-1-4-12(16)8-21-22-10-19-20-11-22/h1-7,10-11,21H,8-9H2

InChI Key

IIOQPOIDDJEGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNN2C=NN=C2)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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